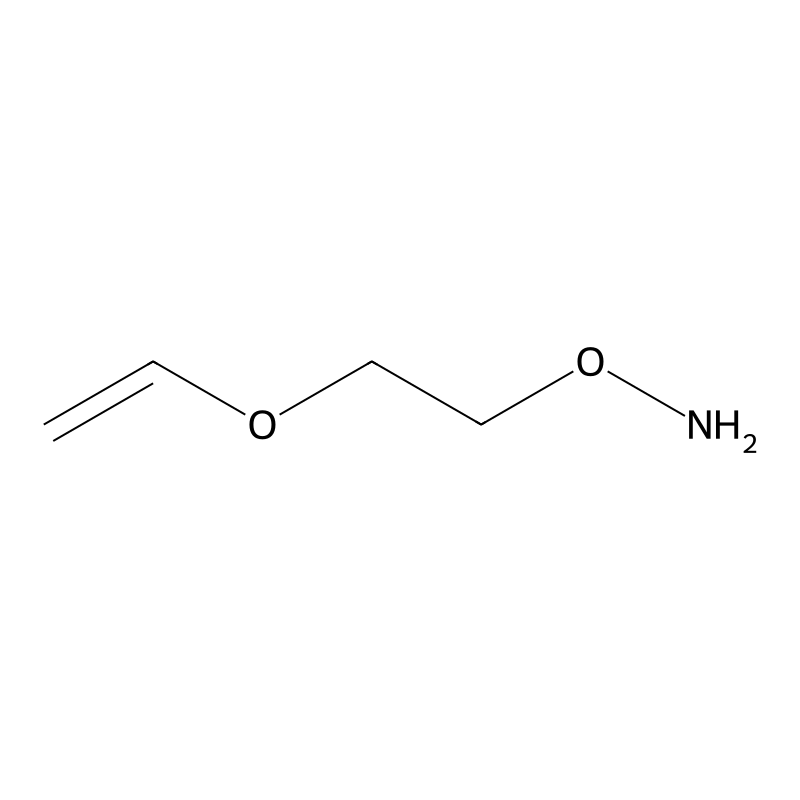

O-(2-(Vinyloxy)ethyl)hydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Scientific Field: Organic Synthesis

Application Summary: “O-(2-(Vinyloxy)ethyl)hydroxylamine” is a type of O-protected NH-free hydroxylamine derivative. They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles.

Methods of Application: These compounds showcase high regio-, chemo- and stereoselectivity in their unprotected form.

Results or Outcomes: The use of these compounds in organic synthesis allows for the construction of nitrogen-enriched compounds with high selectivity.

O-(2-(Vinyloxy)ethyl)hydroxylamine is a chemical compound with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol. It is classified as a hydroxylamine derivative, characterized by the presence of a vinyloxy group attached to the ethyl chain. This compound is often utilized in organic synthesis and pharmaceutical applications due to its unique structural features and reactivity.

Due to the lack of research on this compound, its mechanism of action in any biological system remains unknown.

- Nucleophilic Substitution: The hydroxylamine functional group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Redox Reactions: Hydroxylamines can be oxidized to nitrones or reduced to amines.

- Condensation Reactions: It can react with carbonyl compounds to form oximes.

For instance, when reacted with carbonyl compounds, O-(2-(Vinyloxy)ethyl)hydroxylamine can form stable oxime derivatives, which are useful intermediates in organic synthesis .

The synthesis of O-(2-(Vinyloxy)ethyl)hydroxylamine typically involves the following steps:

- Starting Material: The synthesis begins with 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.

- Reaction Conditions: The starting material is dissolved in dichloromethane, and an aqueous solution of methylhydrazine is added dropwise at room temperature.

- Purification: After stirring for one hour, the mixture is diluted with diethyl ether and filtered. The residue is then purified via column chromatography using a hexane/ethyl acetate gradient.

This method yields O-(2-(Vinyloxy)ethyl)hydroxylamine as a yellow oil with a reported yield of approximately 76% .

O-(2-(Vinyloxy)ethyl)hydroxylamine serves several purposes in scientific research and industry:

- Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in drug design.

- Chemical Research: Utilized in laboratory settings for various chemical transformations and reaction studies .

Interaction studies involving O-(2-(Vinyloxy)ethyl)hydroxylamine focus on its reactivity with other chemical species. Notably, it has been studied as an intermediate in reactions that lead to biologically active compounds. Further research is necessary to elucidate its interactions at the molecular level and how these may influence biological activity or efficacy in pharmaceutical applications .

O-(2-(Vinyloxy)ethyl)hydroxylamine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-[2-(Aminooxy)ethoxy]ethylene | C₄H₉NO₂ | Similar structure; used as an intermediate in synthesis. |

| O-[2-(ethenyloxy)ethyl]hydroxylamine | C₄H₉NO₂ | Contains similar functional groups; potential applications in pharmaceuticals. |

| Hydroxylamine | NH₂OH | Basic structure; widely studied for its reactivity and applications in organic chemistry. |

| Vinylic Hydroxylamines | Varies | General class; known for their reactivity patterns similar to O-(2-(Vinyloxy)ethyl)hydroxylamine. |

The uniqueness of O-(2-(Vinyloxy)ethyl)hydroxylamine lies in its specific vinyloxy substitution, which influences its reactivity and potential applications compared to other hydroxylamines and related compounds .

The synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine was first reported in the early 2010s as part of pharmaceutical research into mitogen-activated protein kinase (MEK) inhibitors. A key patent (US2012/238599A1) detailed its preparation from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione via reaction with methylhydrazine in dichloromethane, yielding the compound as a yellow oil with a 76% yield. This method remains the most widely cited synthetic route, though industrial-scale adaptations have since emerged, such as the reaction of ethylene oxide with diethanolamine.

Table 1: Synthetic Conditions for O-(2-(Vinyloxy)ethyl)hydroxylamine

| Parameter | Details |

|---|---|

| Starting Material | 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione (137 mmol) |

| Reagent | Methylhydrazine (15.8 mL, 137 mmol) |

| Solvent | Dichloromethane (96 mL) |

| Temperature | 20°C (room temperature) |

| Reaction Time | 1 hour |

| Purification | Column chromatography (SiO$$_2$$, Hexane:EtOAc = 3:2 to 1:1) |

| Yield | 76% |

The compound’s initial applications centered on its role in synthesizing selumetinib, a MEK1/2 inhibitor approved for neurofibromatosis. Its utility in forming stable oximes and amines further solidified its importance in medicinal chemistry.

Chemical Classification and Nomenclature

O-(2-(Vinyloxy)ethyl)hydroxylamine belongs to the hydroxylamine class, characterized by the $$ \text{NH}2\text{O} $$- functional group. Its IUPAC name, *O-(2-(vinyloxy)ethyl)hydroxylamine*, reflects the vinyl ether ($$ \text{CH}2=\text{CHO} $$) substituent on the ethyl chain. Key structural attributes include:

- Molecular Formula: $$ \text{C}4\text{H}9\text{NO}_2 $$

- Molecular Weight: 103.12 g/mol

- Boiling Point: 60–65°C at 20 Torr

- Density: 0.972 g/cm³

The compound’s $$ ^1\text{H} $$-NMR spectrum features distinct signals for the vinyl group ($$ \delta = 6.50 \, \text{ppm} $$), methylene protons ($$ \delta = 3.85–3.93 \, \text{ppm} $$), and hydroxylamine protons ($$ \delta = 5.51 \, \text{ppm} $$).

Significance in Synthetic Organic Chemistry

O-(2-(Vinyloxy)ethyl)hydroxylamine is prized for its dual functionality: the hydroxylamine group acts as a nucleophile, while the vinyl ether enables conjugate additions. Key applications include:

Pharmaceutical Intermediates

The compound is indispensable in synthesizing selumetinib, where it facilitates the introduction of a hydroxylamine moiety critical for MEK inhibition. It also serves as a precursor for antitumor agents targeting kinases involved in cancer proliferation.

Organic Transformations

- Oxime Formation: Reacts with carbonyl compounds to generate oximes, valuable in bioorthogonal chemistry.

- Amine Synthesis: Reduction yields primary amines, enabling access to nitrogen-rich scaffolds.

- Nucleophilic Substitution: The vinyl ether participates in Michael additions, expanding its utility in heterocycle synthesis.

Table 2: Key Reactions of O-(2-(Vinyloxy)ethyl)hydroxylamine

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | $$ \text{NaOCl} $$, $$ \text{H}_2\text{O} $$ | Oximes |

| Reduction | $$ \text{LiAlH}_4 $$, THF | Primary amines |

| Substitution | Alkyl halides, $$ \text{K}2\text{CO}3 $$ | Alkoxylated derivatives |

Regioselectivity and Stereocontrol

The compound’s vinyl ether group enhances regioselectivity in cycloadditions, while the hydroxylamine moiety directs stereochemical outcomes in asymmetric syntheses. For example, in selumetinib synthesis, it ensures precise functionalization of the pyridone core.

Molecular Architecture

Molecular Formula (C₄H₉NO₂) and Molecular Weight (103.12 g/mol)

O-(2-(Vinyloxy)ethyl)hydroxylamine exhibits a molecular formula of C₄H₉NO₂, representing a hydroxylamine derivative with specific structural characteristics [1] [2]. The compound possesses a molecular weight of 103.12 grams per mole, as confirmed through multiple analytical sources [1] [3] [2]. This molecular weight calculation accounts for four carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular structure [2] [4]. The precise molecular weight determination is critical for accurate quantitative analysis and identification purposes in analytical chemistry applications [1] [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉NO₂ | [1] [2] |

| Molecular Weight | 103.12 g/mol | [1] [3] [2] |

| Atomic Composition | 4 C, 9 H, 1 N, 2 O | [2] [4] |

Structural Representation and Functional Group Analysis

The molecular structure of O-(2-(Vinyloxy)ethyl)hydroxylamine incorporates two distinct functional groups that define its chemical behavior [2]. The hydroxylamine functional group (-NH₂OH) constitutes the primary reactive center of the molecule, while the vinyl ether moiety (CH₂=CH-O-) provides additional chemical reactivity [2]. The structural arrangement features an ethyl bridge connecting these two functional groups, creating a unique molecular architecture [1] [2].

The compound's structural representation reveals a linear carbon chain with the hydroxylamine group attached to the terminal carbon of the ethyl linker [1] [2]. The vinyl ether functionality is positioned at the opposite end of the molecule, creating distinct reactive sites that can participate in various chemical transformations [2]. This molecular arrangement allows for nucleophilic properties attributed to the hydroxylamine group, while the vinyl ether group can undergo nucleophilic substitution reactions .

The functional group analysis demonstrates the presence of carbon-hydrogen bonds in both saturated and unsaturated configurations [2] [4]. The vinyl group contains sp²-hybridized carbons, while the ethyl bridge consists of sp³-hybridized carbon atoms [2] [4]. The nitrogen-oxygen bond in the hydroxylamine group represents a key structural feature that influences the compound's reactivity and spectroscopic characteristics [2].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for this compound is O-(2-ethenoxyethyl)hydroxylamine, as documented in chemical databases [1]. This nomenclature reflects the presence of the ethenoxy group (vinyl ether) connected to an ethyl chain bearing the hydroxylamine functionality [1] [3]. Alternative systematic names include 1-[2-(aminooxy)ethoxy]ethylene, which emphasizes the aminooxy functional group configuration [3] [2].

Common synonyms for O-(2-(Vinyloxy)ethyl)hydroxylamine include O-[2-(ethenyloxy)ethyl]hydroxylamine and hydroxylamine, O-[2-(ethenyloxy)ethyl]- [2] [6]. The compound is also referenced as 2-(vinyloxy)ethoxyamine in some chemical literature [2] [6]. Industrial and research applications may utilize the designation Selumetinib Intermediate, reflecting its role in pharmaceutical synthesis pathways [2] [6].

From 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

The most established laboratory-scale synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine utilizes 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione as the starting material through a methylhydrazine-mediated deprotection reaction [2] [3]. This method represents a reliable and well-characterized approach for producing the target compound in moderate to good yields.

The synthesis begins with the preparation of the phthalimide-protected precursor through a Mitsunobu reaction. A solution of 2-(vinyloxy)ethanol (20.4 mL, 227 mmol), triphenylphosphine (59.5 g, 227 mmol), and N-hydroxyphthalimide (37.0 g, 227 mmol) in tetrahydrofuran (450 mL) is treated with diethyl azodicarboxylate (35.9 mL, 227 mmol) at 0°C under nitrogen atmosphere [3] [4]. After stirring for 16 hours at room temperature, the reaction mixture is concentrated and purified by column chromatography on silica gel using hexane:ethyl acetate (2:1) to yield 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.5 g, 61.4%) as a yellow solid [3].

The deprotection step involves treating 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol) in dichloromethane (96.0 mL) with an aqueous solution of methylhydrazine (15.8 mL, 137 mmol) added dropwise at room temperature [2] [3]. The reaction proceeds for one hour with continuous stirring, during which the phthalimide protecting group is cleaved to release the free hydroxylamine. The resulting suspension is diluted with diethyl ether and filtered to remove insoluble by-products. The filtrate is concentrated under reduced pressure and purified by column chromatography on silica gel using hexane:ethyl acetate gradients (3:2 to 1:1) to afford O-(2-(vinyloxy)ethyl)hydroxylamine (10.7 g, 76%) as a yellow oil [2].

Methylhydrazine-Mediated Synthesis

The methylhydrazine-mediated synthesis represents the key deprotection step in the overall synthetic sequence. This method exploits the nucleophilic character of methylhydrazine to selectively cleave the N-O bond of the phthalimide-protected hydroxylamine while preserving the sensitive vinyl ether functionality [5] [6].

The reaction mechanism involves nucleophilic attack of methylhydrazine on the carbonyl carbon of the phthalimide moiety, leading to ring opening and subsequent hydrolysis to release the free hydroxylamine [5]. The mild reaction conditions (room temperature, neutral to slightly basic conditions) are essential for maintaining the integrity of the vinyl ether group, which is susceptible to acid-catalyzed hydrolysis .

Critical parameters for this transformation include maintaining equimolar stoichiometry between the phthalimide substrate and methylhydrazine, controlling the addition rate to prevent localized heating, and ensuring adequate mixing to promote efficient mass transfer [2]. The aqueous nature of the methylhydrazine solution facilitates the dissolution of hydrazine salts formed as by-products while maintaining the organic substrate in the dichloromethane phase [3].

Reaction monitoring can be accomplished through thin-layer chromatography, where the consumption of starting material is evidenced by the disappearance of the less polar phthalimide spot and the appearance of a more polar hydroxylamine product . The reaction typically reaches completion within one hour under optimized conditions [2] [3].

Purification Techniques and Yield Optimization

Purification of O-(2-(vinyloxy)ethyl)hydroxylamine requires careful attention to the compound's sensitivity to oxidation and its moderate polarity. Column chromatography on silica gel remains the most effective purification method, utilizing a gradient elution system with hexane and ethyl acetate [2] [3].

The elution profile typically begins with hexane:ethyl acetate (3:2) to remove less polar impurities and progresses to hexane:ethyl acetate (1:1) for product elution [2]. This gradient system provides optimal separation of the target compound from unreacted starting material, phthalimide by-products, and methylhydrazine derivatives [3].

Yield optimization strategies focus on several key areas. First, careful control of reaction stoichiometry ensures complete conversion while minimizing over-consumption of methylhydrazine . Second, maintaining anhydrous conditions during the chromatographic purification prevents hydrolysis of the vinyl ether functionality [2]. Third, minimizing exposure to light and elevated temperatures during workup and purification helps prevent oxidative degradation of the hydroxylamine group [3].

Alternative purification approaches have been investigated, including crystallization from appropriate solvent systems and liquid-liquid extraction methods [7] [8]. However, the oil-like consistency of the product and its moderate water solubility limit the effectiveness of these techniques for large-scale applications .

Yield optimization has been achieved through systematic investigation of reaction parameters. Studies demonstrate that maintaining the reaction temperature at 20°C provides optimal balance between reaction rate and product stability [2]. Increasing the methylhydrazine excess beyond stoichiometric amounts does not significantly improve yields but complicates purification by introducing additional nitrogenous impurities [3].

Industrial Production Methods

Scale-Up Considerations

Industrial production of O-(2-(vinyloxy)ethyl)hydroxylamine presents unique challenges due to the compound's sensitivity and the hazardous nature of some reagents involved in its synthesis [9]. Scale-up considerations must address heat transfer efficiency, mixing uniformity, safety protocols, and economic viability [9] [10].

Heat transfer becomes increasingly challenging as reactor volumes increase due to the unfavorable surface area to volume ratio [9]. The methylhydrazine-mediated deprotection reaction, while mildly exothermic, requires careful temperature control to prevent thermal degradation of the vinyl ether functionality [9]. Industrial reactors must incorporate adequate cooling capacity and temperature monitoring systems to maintain isothermal conditions throughout the reaction mass [10].

Mixing efficiency represents another critical scale-up parameter. Laboratory-scale reactions benefit from rapid mass transfer due to small volumes and high surface-to-volume ratios [9] [10]. Industrial-scale reactors require carefully designed agitation systems to ensure uniform distribution of the aqueous methylhydrazine phase within the organic reaction medium [10]. Insufficient mixing can lead to localized concentration gradients, resulting in incomplete conversion and side product formation [9].

Safety considerations are paramount when handling methylhydrazine on industrial scales. Methylhydrazine is classified as a hazardous material with carcinogenic properties, requiring specialized containment systems and worker protection measures [5] [11]. Industrial facilities must implement robust ventilation systems, spill containment procedures, and emergency response protocols [9].

Process analytical technology plays a crucial role in industrial-scale production. Real-time monitoring of reaction progress through in-line spectroscopic methods (such as infrared or near-infrared spectroscopy) enables precise control of reaction endpoints and minimizes over-processing [9]. Automated sampling and analysis systems reduce worker exposure to hazardous materials while providing consistent quality control [10].

Process Optimization Strategies

Industrial process optimization for O-(2-(vinyloxy)ethyl)hydroxylamine synthesis focuses on maximizing yield, minimizing waste generation, and ensuring consistent product quality [9] [12]. Several key strategies have been developed to address these objectives.

Solvent selection and recovery represent major optimization opportunities. The current synthetic route utilizes dichloromethane as the primary reaction solvent and diethyl ether for workup procedures [2]. Industrial processes benefit from solvent recovery and recycling systems to minimize costs and environmental impact [12]. Continuous distillation systems can recover high-purity solvents for reuse while concentrating product-containing fractions [9].

Continuous processing offers significant advantages over traditional batch methods for this synthesis [12] [13]. Flow chemistry approaches enable precise control of reaction parameters, enhanced heat and mass transfer, and improved safety through reduced inventory of hazardous materials [13]. Microreactor technologies have shown particular promise for methylhydrazine-mediated reactions due to their enhanced mixing characteristics and precise temperature control [13].

Waste minimization strategies focus on reducing the formation of phthalimide by-products and optimizing methylhydrazine utilization [12]. Process intensification techniques, such as reactive distillation or membrane-assisted separation, can enable in-situ product removal and by-product recycling [14]. These approaches reduce the overall process footprint while improving economic viability [12].

Quality control optimization involves implementing robust analytical methods for real-time monitoring of critical quality attributes [9]. High-performance liquid chromatography with ultraviolet detection provides sensitive and selective quantification of the target compound while monitoring potential impurities [8]. Process analytical technology enables real-time feedback control to maintain consistent product specifications [9].

Alternative Synthetic Routes

Comparative Evaluation of Synthetic Approaches

Several alternative synthetic routes to O-(2-(vinyloxy)ethyl)hydroxylamine have been developed to address limitations of the phthalimide-based approach [15] [16]. These methods offer different advantages in terms of step economy, reagent availability, and scalability.

The direct alkylation approach involves treating hydroxylamine or its salts directly with vinyloxy ethyl halides or tosylates [17] [18]. This method eliminates the need for protecting group manipulations but suffers from competing side reactions, including elimination reactions and over-alkylation [17]. Yields are typically lower (40-60%) compared to the phthalimide route, and the method requires careful optimization of reaction conditions to minimize side product formation [18].

Electrochemical synthesis represents an emerging alternative that offers environmental advantages through the elimination of chemical oxidants and reductants [19] [13] [20]. Recent studies have demonstrated the feasibility of electrochemical nitrate reduction to hydroxylamine using copper-based catalysts [19] [13]. While this approach shows promise for hydroxylamine synthesis generally, its application to O-(2-(vinyloxy)ethyl)hydroxylamine specifically requires further investigation [13].

Ketone-mediated synthesis routes utilize the oxidation of primary amines or the reduction of nitro compounds as key transformations [21] [15]. These methods offer good functional group tolerance and can accommodate a variety of substitution patterns [21]. However, the requirement for additional synthetic steps to install the vinyloxy ethyl moiety limits their practical applicability for this specific target [15].

Biocatalytic approaches have shown increasing promise for hydroxylamine synthesis, utilizing enzymatic systems for selective oxidation or reduction reactions [22]. While these methods offer excellent selectivity and mild reaction conditions, their application to vinyl ether-containing substrates requires careful enzyme selection to avoid competing hydrolysis reactions [22].

Green Chemistry Applications

Green chemistry principles have driven the development of more sustainable synthetic routes to O-(2-(vinyloxy)ethyl)hydroxylamine [19] [12] [23]. These approaches focus on atom economy, renewable feedstocks, and waste minimization while maintaining synthetic efficiency.

Hydrogen peroxide-mediated oxidation represents a promising green chemistry approach for hydroxylamine synthesis [12] [15]. This method utilizes hydrogen peroxide as a clean oxidant to convert ammonia or primary amines to hydroxylamine derivatives [12]. The process generates water as the only by-product and avoids the use of toxic heavy metal catalysts [15]. Recent developments have achieved greater than 99.5% selectivity for hydroxylamine formation using optimized catalyst systems [12].

Aqueous-phase synthesis methods eliminate the need for organic solvents and reduce environmental impact [24]. Water-based systems utilize phase-transfer catalysts or surfactants to enable efficient mass transfer between hydrophilic and lipophilic reaction components [24]. These methods have shown particular promise for hydroxylamine salt formation, where the ionic nature of the products facilitates aqueous extraction and purification [14].

Catalyst recycling systems have been developed to minimize waste generation and reduce process costs [23] [15]. Heterogeneous catalysts enable easy separation and reuse, while immobilized enzyme systems provide both selectivity and recyclability [23]. Recent studies have demonstrated catalyst recycling for up to ten reaction cycles without significant loss of activity [23].

Solvent-free synthesis approaches eliminate organic solvents entirely through the use of solid-phase reactions or neat reaction conditions [14] [25]. These methods require careful optimization to ensure adequate mass transfer and temperature control but offer significant environmental benefits [14]. Mechanochemical synthesis using ball milling or other mechanical activation methods has shown promise for some hydroxylamine-forming reactions [25].

Renewable feedstock utilization represents a long-term sustainability goal for hydroxylamine synthesis [19] [12]. Bio-based starting materials, such as amino acids or carbohydrates, can serve as platforms for hydroxylamine synthesis through appropriate chemical transformations [12]. While these approaches may require additional synthetic steps, they offer the potential for carbon-neutral or carbon-negative synthesis pathways [19].